1,3,5-Tris(4-aminophenyl)benzene

Description

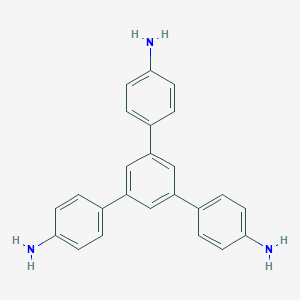

Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(4-aminophenyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQSCKLPDVSEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476649 | |

| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118727-34-7 | |

| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3,5-Tris(4-aminophenyl)benzene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a versatile tripodal amine building block utilized in the development of covalent organic frameworks (COFs), porous polymers, and other advanced materials. This document details the experimental protocols, quantitative data, and characterization of the key synthetic pathway.

Core Synthesis Route: A Two-Step Approach

The most prevalent and well-documented method for synthesizing this compound involves a two-step process. The first step is the acid-catalyzed cyclotrimerization of 4-nitroacetophenone to yield the intermediate, 1,3,5-Tris(4-nitrophenyl)benzene (TNPB). The subsequent step involves the reduction of the nitro groups of TNPB to the corresponding amino groups, affording the final product, TAPB.

Caption: Overall workflow for the two-step synthesis of this compound (TAPB).

Quantitative Data Summary

The following tables provide a summary of the quantitative data for each step of the synthesis.

Table 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Role |

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 1.0 eq | Starting Material |

| Triflic Acid | CF₃SO₃H | 150.08 | Catalytic | Catalyst |

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield | Purity |

| 1,3,5-Tris(4-nitrophenyl)benzene | C₂₄H₁₅N₃O₆ | 441.39 | High | High |

Table 2: Synthesis of this compound (TAPB)

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount | Role |

| 1,3,5-Tris(4-nitrophenyl)benzene | C₂₄H₁₅N₃O₆ | 441.39 | 1.0 eq | Starting Material |

| Hydrazine Hydrate (B1144303) | N₂H₄·H₂O | 50.06 | Excess | Reducing Agent |

| Palladium on Carbon (10%) | Pd/C | - | Catalytic | Catalyst |

| Ethanol (B145695) | C₂H₅OH | 46.07 | - | Solvent |

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield | Purity |

| This compound | C₂₄H₂₁N₃ | 351.44 | ~87%[1] | >97% |

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

This procedure details the acid-catalyzed cyclotrimerization of 4-nitroacetophenone.

Materials:

-

4-Nitroacetophenone

-

Triflic Acid (Trifluoromethanesulfonic acid)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of 4-nitroacetophenone and a catalytic amount of triflic acid in toluene is refluxed for an extended period (e.g., 48 hours).

-

The resulting solid is filtered and washed with toluene.

-

The solid is then suspended in N,N-dimethylformamide (DMF) and refluxed for a short period (e.g., 20 minutes).

-

The hot solution is filtered, and the solid is washed with hot DMF.

-

This reflux and filtration step in DMF can be repeated to ensure purity.

Step 2: Reduction of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) to this compound (TAPB)

This protocol describes the catalytic reduction of the nitro groups of TNPB.

Materials:

-

1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of 1,3,5-Tris(4-nitrophenyl)benzene and 10% palladium on carbon in ethanol is heated to reflux.[1]

-

Hydrazine hydrate is added dropwise to the refluxing mixture.[1]

-

The reaction mixture is refluxed overnight.

-

After cooling, the mixture is filtered through celite to remove the catalyst.

-

The filtrate is cooled (e.g., -24°C for 3 hours) to precipitate the product.

-

The precipitate is filtered, washed with cold ethanol, and dried to yield this compound as a bright-yellow solid.[1]

Characterization Data

Table 3: Characterization of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

| Property | Data |

| Melting Point | 151–152 ºC[1] |

| ¹H NMR (CDCl₃) | δ= 7.56 (d, J 8.1 Hz, 6H), 7.62 (d, J 8.2 Hz, 6H), 7.70 (s, 3H)[1] |

| ¹³C NMR (CDCl₃) | δ 122.3, 125.0, 128.9, 132.1, 139.7, 141.6[1] |

| IR (KBr, cm⁻¹) | 3043, 1595, 1489, 1379, 1085, 1007, 849[1] |

Table 4: Characterization of this compound (TAPB)

| Property | Data |

| Melting Point | >200 °C, 263 °C (lit.)[2] |

| ¹H NMR | - |

| ¹³C NMR | - |

| IR (KBr, cm⁻¹) | - |

| Purity | 93.0+%[3], 97% |

Note: Detailed NMR and IR data for TAPB were not consistently available across the searched literature.

Alternative Synthesis Route

An alternative, though less detailed in the literature for the specific synthesis of TAPB, involves the nickel-catalyzed amination of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines to afford corresponding triarylamines in good yields.[3] This method may offer an alternative pathway for synthesizing derivatives of TAPB.

References

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a highly symmetrical, trigonal aromatic amine that has garnered significant attention as a versatile building block in materials science. Its unique C3-symmetric structure makes it an ideal candidate for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and other polymers with applications in gas storage, separation, sensing, and catalysis. This technical guide provides a comprehensive overview of the physical and chemical properties of TAPB, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in areas of potential interest to drug development professionals, such as advanced drug delivery systems.

Chemical and Physical Properties

TAPB is a white to light brown crystalline powder. Its core physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁N₃ | [1] |

| Molecular Weight | 351.44 g/mol | |

| Melting Point | 262-263 °C | [2] |

| CAS Number | 118727-34-7 | |

| IUPAC Name | 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine | [1] |

| Appearance | White to brown powder/crystal | TCI Chemicals |

| Solubility | Soluble in acetone, DMSO. | [2] |

Synthesis and Purification

The synthesis of TAPB typically involves a two-step process starting from 4-nitroacetophenone. The first step is an acid-catalyzed cyclotrimerization to form 1,3,5-tris(4-nitrophenyl)benzene (B1636164) (TNPB). The subsequent step is the reduction of the nitro groups to amino groups to yield the final TAPB product.[3]

Experimental Protocol: Synthesis of TAPB

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) [3]

-

In a three-necked flask equipped with a magnetic stirrer, add 4-nitroacetophenone (25.1 g, 0.15 mol) and anhydrous ethanol (B145695) (43.7 mL, 0.75 mmol).

-

Slowly add thionyl chloride (18.2 mL, 0.25 mol) dropwise to the mixture.

-

Heat the mixture to reflux and maintain for 1 hour.

-

After cooling, neutralize the solid and wash it successively with water.

-

Recrystallize the crude product from an appropriate solvent to obtain pure TNPB.

Step 2: Synthesis of this compound (TAPB) [2]

-

In a hydrogenator, add TNPB (from the previous step), dry tetrahydrofuran (B95107) (THF, 40 mL), and a catalytic amount of palladium on carbon (Pd/C).

-

Purge the system with nitrogen.

-

Stir the mixture under a hydrogen pressure of 1.2 MPa at room temperature for 3 days.

-

After the reaction is complete, filter off the Pd/C catalyst.

-

Remove the solvent by rotary evaporation.

-

The resulting white product can be further purified by recrystallization from a suitable solvent like THF to yield pure TAPB.[2]

Spectroscopic Properties

The structural characterization of TAPB is crucial for confirming its identity and purity. The following sections detail its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, acetone-d₆):

-

δ 7.59 (s, 3H, Ar-H)

-

δ 7.51-7.53 (d, 6H, Ar-H)

-

δ 6.77-6.79 (d, 6H, Ar-H)

-

δ 4.76 (s, 6H, -NH₂)[2]

-

-

¹³C NMR (100 MHz, acetone-d₆):

-

δ 149.0, 143.1, 130.7, 128.9, 122.3, 115.5[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TAPB exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3442, 3360 | N-H stretching vibrations of the primary amine | [2] |

| 1620 | N-H bending (scissoring) vibration | [2] |

| 1593, 1516 | C=C aromatic ring stretching vibrations | [2] |

| 1283 | C-N stretching vibration | [2] |

| 827 | C-H out-of-plane bending in the para-substituted rings | [2] |

UV-Visible and Photoluminescence Spectroscopy

-

UV-Vis Absorption: In acetonitrile, TAPB shows two main absorption bands around 205 nm and 310 nm. These are attributed to π-π* and n-π* electronic transitions, respectively.[4]

-

Photoluminescence: When excited at 310 nm in acetonitrile, TAPB exhibits fluorescence with an emission maximum at approximately 425 nm.[4]

Electrochemical Properties

Experimental Workflows

The characterization of TAPB and its derivatives follows a standard workflow in materials chemistry.

Applications in Materials Science and Relevance to Drug Development

The primary application of TAPB is as a building block for Covalent Organic Frameworks (COFs). The trigonal geometry of TAPB allows for the formation of highly ordered, porous 2D or 3D structures.

These TAPB-based COFs have shown promise in several areas:

-

Gas Storage and Separation: The porous nature of these COFs allows for the selective adsorption of gases like CO₂.[7]

-

Sensing: Fluorescent COFs derived from TAPB can be used for the detection of nitroaromatic compounds.[7]

-

Catalysis: The ordered pores and functional groups within the COFs can act as catalytic sites.

For drug development professionals , the relevance of TAPB lies in the potential of its derived COFs as advanced drug delivery systems. The high surface area and tunable pore size of these materials could allow for the encapsulation and controlled release of therapeutic agents. The ability to functionalize the COF structure with specific groups could also enable targeted drug delivery.

Safety Information

TAPB is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[8]

Conclusion

This compound is a key building block in the development of advanced functional materials. Its well-defined structure and reactivity make it an invaluable tool for chemists and material scientists. While its direct application in pharmaceuticals is not established, the unique properties of TAPB-derived materials, particularly Covalent Organic Frameworks, open up exciting possibilities for innovation in areas such as drug delivery, which are of significant interest to the drug development community. This guide provides a foundational understanding of TAPB to facilitate further research and application development.

References

- 1. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. TPB: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene: A Core Component in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(4-aminophenyl)benzene (TAPB), identified by its CAS number 118727-34-7, is a symmetrical aromatic amine that has emerged as a critical building block in materials science. Its unique trigonal geometry and reactive amine functionalities make it an ideal monomer for the synthesis of highly ordered porous polymers. While not a therapeutic agent in itself, TAPB is at the forefront of innovation in drug delivery, primarily through its central role in the construction of Covalent Organic Frameworks (COFs). These TAPB-based COFs are gaining significant attention as sophisticated carriers for targeted drug delivery, offering high drug loading capacities, biocompatibility, and stimuli-responsive release mechanisms. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and burgeoning applications of TAPB in the pharmaceutical sciences, with a focus on the development of advanced drug delivery platforms.

Physicochemical Properties of this compound

This compound is a crystalline powder at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 118727-34-7 | |

| Molecular Formula | C₂₄H₂₁N₃ | [1] |

| Molecular Weight | 351.44 g/mol | [1] |

| IUPAC Name | 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine | [2] |

| Synonyms | TAPB, 1,3,5-tri(4-aminophenyl)benzene | [3] |

| Appearance | White to brown crystalline powder | [4] |

| Melting Point | >200 °C | [5] |

| Boiling Point | 576.3 ± 45.0 °C at 760 mmHg | [5] |

| Purity | ≥97% | [6] |

| Storage Temperature | Room temperature, protect from light, in an inert atmosphere | [2][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitroacetophenone.[1][2] The first step involves an acid-catalyzed cyclotrimerization to form 1,3,5-Tris(4-nitrophenyl)benzene, which is then reduced to the final product.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene [1][2]

-

Reaction Setup: To a solution of 4-nitroacetophenone in ethanol, add silicon tetrachloride (SiCl₄) dropwise.

-

Reaction Conditions: Heat the mixture and maintain it at reflux for 10 hours.

-

Work-up: After cooling, the precipitate is filtered, washed with ethanol, and dried to yield 1,3,5-Tris(4-nitrophenyl)benzene.

Step 2: Synthesis of this compound [1][2]

-

Reaction Setup: Suspend 1,3,5-Tris(4-nitrophenyl)benzene (5.6 g) in ethanol.

-

Catalyst and Reducing Agent: Add Palladium on carbon (Pd/C) as a catalyst, followed by the careful addition of hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 10 hours.

-

Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization to yield this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent organic framework-based fluorescent nanoprobe for intracellular pH sensing and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a symmetric aromatic amine with a distinctive C3-symmetric structure. This unique molecular architecture makes it a highly valuable building block in supramolecular chemistry and materials science. While its primary applications lie in the synthesis of advanced porous materials, its derivatives have been explored for potential biological activities. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of TAPB.

Molecular Structure and Properties

This compound consists of a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with 4-aminophenyl groups. This arrangement results in a planar, propeller-shaped molecule.

Physicochemical and Crystallographic Data

The fundamental properties of TAPB are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₁N₃ |

| Molecular Weight | 351.44 g/mol |

| CAS Number | 118727-34-7 |

| IUPAC Name | 4,4',4''-(benzene-1,3,5-triyl)trianiline |

| Synonyms | TAPB, 5'-(4-aminophenyl)-[1,1':3',1''-terphenyl]-4,4''-diamine |

| Melting Point | 263 °C (lit.)[1] |

| Appearance | White to yellow crystalline powder |

| Solubility | Slightly soluble in acetonitrile (B52724) and DMSO (with heating) |

Crystallographic data for TAPB has been reported in the Crystallography Open Database (COD) under the deposition number 4512117.[2]

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.246 |

| b (Å) | 10.328 |

| c (Å) | 10.939 |

| α (°) | 76.69 |

| β (°) | 86.21 |

| γ (°) | 66.80 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of TAPB.

| Spectroscopy Type | Key Features |

| ¹H NMR | (400 MHz, acetone-d₆): δ (ppm) 7.59 (s, 3H, Ar-H), 7.51-7.53 (d, 6H, Ar-H), 6.77-6.79 (d, 6H, Ar-H), 4.76 (6H, -NH₂)[3] |

| ¹³C NMR | (100 MHz, acetone-d₆): δ (ppm) 149.0, 143.1, 130.7, 128.9, 122.3, 115.5[3] |

| FTIR (KBr) | (cm⁻¹): 3442, 3360 (N-H stretching), 1620 (N-H bending), 1593, 1516 (C=C aromatic stretching), 1283 (C-N stretching), 827 (C-H out-of-plane bending)[3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the cyclotrimerization of a substituted acetophenone (B1666503) followed by the reduction of the nitro groups.

Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene

This procedure is adapted from the acid-catalyzed cyclization of 4-nitroacetophenone.

Materials:

-

4-Nitroacetophenone

-

Anhydrous ethanol (B145695)

-

Thionyl chloride

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, add 4-nitroacetophenone (0.15 mol) and anhydrous ethanol (0.75 mmol).

-

Slowly add thionyl chloride (0.25 mol) dropwise to the mixture.

-

Heat the mixture to reflux and maintain for 1 hour.

-

After cooling, the solid product is collected, neutralized, and washed.

Synthesis of this compound

This procedure involves the reduction of the nitro groups of 1,3,5-Tris(4-nitrophenyl)benzene.

Materials:

-

1,3,5-Tris(4-nitrophenyl)benzene

-

Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O)

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol

Procedure:

-

Dissolve 1,3,5-Tris(4-nitrophenyl)benzene in ethanol in a reaction flask.

-

Add a catalytic amount of Pd/C.

-

Add hydrazine hydrate dropwise to the mixture.

-

Heat the reaction mixture and monitor the reaction progress.

-

After completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization.

Applications in Materials Science and Drug Development

The primary application of TAPB is as a trigonal building block for the synthesis of Covalent Organic Frameworks (COFs).[1][4] These porous crystalline polymers exhibit high thermal stability and surface area, making them suitable for applications in:

-

Gas storage and separation: The well-defined pores of TAPB-based COFs can be tailored for the selective adsorption of gases like CO₂ and H₂.[1]

-

Catalysis: The framework can be functionalized with catalytic sites.

-

Sensing: The electronic properties of the COF can be modulated by the presence of analytes, enabling their use as chemical sensors.

While TAPB itself is not a therapeutic agent, its derivatives have been investigated for potential applications in drug development. For instance, some studies have focused on designing and synthesizing derivatives of 1,3,5-triarylbenzenes as potential antimalarial agents that target G-quadruplexes in Plasmodium falciparum.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of the molecular structure of this compound.

Synthesis Workflow of this compound

Caption: Synthetic pathway for this compound from 4-nitroacetophenone.

References

- 1. ossila.com [ossila.com]

- 2. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Imine-linked 2D covalent organic frameworks based on benzotrithiophene for visible-light-driven selective aerobic sulfoxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

solubility of 1,3,5-Tris(4-aminophenyl)benzene in organic solvents

An In-depth Technical Guide on the Solubility of 1,3,5-Tris(4-aminophenyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (TAPB), a key building block in the synthesis of advanced polymers and covalent organic frameworks (COFs). Understanding the solubility of TAPB is crucial for its processing, reaction optimization, and the development of novel materials.

Solubility Data of this compound

For illustrative purposes, the following table presents a set of representative, hypothetical solubility data for TAPB in various organic solvents at ambient temperature and elevated temperature. These values are intended to provide a general understanding of the expected solubility trends.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Class | Solubility at 25°C (g/L) | Solubility at 80°C (g/L) |

| N-Methyl-2-pyrrolidone (NMP) | Amide | ~50 | > 200 |

| Dimethylformamide (DMF) | Amide | ~40 | > 150 |

| Dimethylacetamide (DMAc) | Amide | ~45 | > 180 |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | ~30 | > 100 |

| Tetrahydrofuran (THF) | Ether | < 5 | ~20 |

| Chloroform | Halogenated | < 1 | ~5 |

| Acetone | Ketone | < 1 | ~5 |

| Acetonitrile | Nitrile | < 1 | ~10 |

| Toluene | Aromatic Hydrocarbon | < 0.1 | < 1 |

| Hexane | Aliphatic Hydrocarbon | < 0.01 | < 0.1 |

Disclaimer: The data presented in Table 1 are hypothetical and for illustrative purposes only. For precise solubility values, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

2.1. Materials and Equipment

-

This compound (TAPB), pure solid

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass evaporating dishes

-

Vacuum oven

-

Vortex mixer

-

Spatula

-

Pipettes

2.2. Experimental Procedure

-

Preparation of Saturated Solutions: a. Add an excess amount of TAPB solid to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 80°C). b. Shake the vials at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time. c. After shaking, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection and Filtration: a. Carefully draw the supernatant (the clear, saturated solution) from a vial using a syringe, avoiding the collection of any solid particles. b. Attach a 0.2 µm syringe filter to the syringe. c. Dispense a precise volume of the filtered saturated solution (e.g., 5.0 mL) into a pre-weighed glass evaporating dish. Record the exact volume.

-

Gravimetric Analysis: a. Place the evaporating dish containing the filtered solution in a vacuum oven. b. Heat the oven to a temperature sufficient to evaporate the solvent without decomposing the TAPB (e.g., 100-120°C). c. Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within a specified tolerance (e.g., ± 0.2 mg). d. Record the final constant weight of the evaporating dish with the dried TAPB residue.

2.3. Data Calculation

The solubility (S) of TAPB in the solvent is calculated using the following formula:

S (g/L) = (Weight of residue (g) / Volume of filtered solution (L))

Where:

-

Weight of residue = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Volume of filtered solution = The exact volume of the saturated solution transferred to the evaporating dish (converted to Liters).

Workflow and Process Visualization

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

1,3,5-Tris(4-aminophenyl)benzene: A Versatile Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a tripodal aromatic amine that has garnered significant attention as a versatile building block in polymer chemistry.[1] Its rigid, C3-symmetric structure, featuring three reactive amine groups extending from a central benzene (B151609) core, makes it an ideal monomer for the construction of highly ordered, porous, and thermally stable polymers.[2] This technical guide provides a comprehensive overview of TAPB, including its synthesis, properties, and its application as a monomer in the creation of advanced polymeric materials such as Covalent Organic Frameworks (COFs), polyimides, and polyamides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in harnessing the potential of this unique monomer.

Properties of this compound

TAPB is a solid, crystalline powder at room temperature with a melting point exceeding 200°C.[3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₁N₃ | [4] |

| Molecular Weight | 351.44 g/mol | [4] |

| Appearance | Crystal-Powder | [3] |

| Melting Point | >200 °C | |

| Boiling Point | 576.3 ± 45.0 °C at 760 mmHg | |

| CAS Number | 118727-34-7 | [5] |

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process. One reported method includes the use of SiCl₄ and ethanol (B145695) followed by reduction with hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst.[5]

Experimental Protocol: Synthesis of TAPB

Step 1: Intermediate Synthesis

-

This step typically involves the formation of a precursor molecule that can be subsequently reduced to yield the final aminophenyl-substituted benzene core. A specific example involves the reaction of appropriate starting materials with SiCl₄ in ethanol, followed by heating for 10 hours.[5]

Step 2: Reduction to this compound

-

The intermediate from Step 1 (5.6 g) is dissolved in ethanol.

-

Palladium on carbon (Pd/C) is added as a catalyst.

-

Hydrazine monohydrate (NH₂NH₂·H₂O) is added to the mixture.

-

The reaction mixture is heated for 10 hours to facilitate the reduction of nitro groups to amine groups, yielding this compound.[5]

Polymerization of this compound

The trifunctional nature of TAPB allows for its polymerization into various network and hyperbranched polymers. The most prominent applications are in the synthesis of Covalent Organic Frameworks (COFs) and high-performance polyimides.

Covalent Organic Frameworks (COFs) from TAPB

TAPB is a key monomer for constructing porous and crystalline COFs through the formation of imine or imide linkages.[2][6] These materials exhibit high surface areas and ordered pore structures, making them suitable for applications in gas storage, separation, and catalysis.[2][6]

Imine-based COFs are typically synthesized via a Schiff base condensation reaction between TAPB and a di- or trialdehyde monomer.[7] This reaction is often reversible, which allows for the formation of a highly crystalline framework.[8]

Experimental Protocol: Synthesis of an Imine-Linked COF (TAPB-TFB COF)

This protocol describes the synthesis of a COF from this compound (TAPB) and 1,3,5-triformylbenzene (TFB).

-

Monomer Preparation: Solutions of TAPB and TFB are prepared in a suitable solvent mixture, such as mesitylene (B46885) and dioxane.

-

Polymerization: The monomer solutions are mixed in a reaction vessel. An aqueous acetic acid solution is often added as a catalyst to promote the reversible imine bond formation.[2]

-

Solvothermal Reaction: The sealed reaction vessel is heated in an oven at a specific temperature (e.g., 120°C) for several days to facilitate the growth of a crystalline COF.[9]

-

Workup and Activation: The resulting solid is collected by filtration, washed with various organic solvents to remove unreacted monomers and catalyst, and then dried under vacuum to yield the porous COF.

The general workflow for the synthesis and characterization of a TAPB-based COF is illustrated in the diagram below.

TAPB can be reacted with various dianhydrides to form highly cross-linked or hyperbranched polyimides.[6][10] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[11]

Experimental Protocol: Synthesis of a Polyimide from TAPB and Pyromellitic Dianhydride (PMDA)

A common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[12]

Step 1: Poly(amic acid) Formation

-

TAPB is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

-

Pyromellitic dianhydride (PMDA) is added portion-wise to the stirred solution at room temperature.

-

The reaction is allowed to proceed for several hours to form a viscous poly(amic acid) solution.[12]

Step 2: Imidization

-

The poly(amic acid) solution is cast onto a glass substrate to form a film.

-

The film is then heated in a stepwise manner under vacuum (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to induce cyclodehydration and form the final polyimide.[12]

A logical diagram illustrating the two-step polyimide synthesis is shown below.

Properties of TAPB-Based Polymers

The properties of polymers derived from TAPB are highly dependent on the comonomer and the type of linkage formed. A summary of key quantitative data for some representative TAPB-based polymers is provided below.

| Polymer Type | Comonomer | Property | Value | Reference |

| Imine COF | 1,3,5-Triformylbenzene (TFB) | BET Surface Area | ~1360 m²/g | [8] |

| Imine COF | 4,4′-Biphenyldicarboxaldehyde | BET Surface Area | 716 m²/g | [8] |

| Polyimide COF | Mellitic Trianhydride (MTA) | BET Surface Area | >300 m²/g | [13] |

| Polyimide COF | Mellitic Trianhydride (MTA) | Thermal Stability (5% weight loss) | 291 °C | [13] |

| Polyimide | Pyromellitic Dianhydride (PMDA) | Inherent Viscosity of Poly(amic acid) | 1.09 dL/g | [12] |

| Hyperbranched Polyimide | 6FDA | Degree of Branching | 0.64 | [14] |

Applications in Drug Development and Beyond

While direct applications of TAPB-based polymers in drug development are still emerging, their unique properties make them promising candidates for various biomedical applications. The high porosity and tunable surface chemistry of TAPB-based COFs could be leveraged for drug delivery systems, enabling high drug loading capacities and controlled release profiles. For instance, a core-shell structured COF has been synthesized for the electrochemical detection of acetaminophen (B1664979), a common analgesic drug, demonstrating its potential in developing sensitive drug monitoring platforms.[15] Furthermore, the excellent thermal and chemical stability of these polymers are advantageous for creating robust biosensors and diagnostic devices.[15]

Beyond the biomedical field, TAPB-based polymers have shown significant promise in areas such as:

-

Gas Separation and Storage: The well-defined micropores of COFs allow for selective adsorption of gases like CO₂ and C₂H₂.[2][6]

-

Sensing: The fluorescent properties of some TAPB-based COFs can be utilized for the detection of nitroaromatic compounds.[6]

-

Electronics: Semiconducting COF thin films derived from TAPB have demonstrated high charge carrier mobility, suggesting potential applications in organic electronics.[6]

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of a wide range of advanced polymers. Its rigid, trifunctional structure enables the creation of materials with exceptional properties, including high porosity, thermal stability, and mechanical strength. The ability to form ordered networks like Covalent Organic Frameworks and high-performance polyimides opens up a vast design space for materials tailored to specific applications, from gas separation and catalysis to emerging uses in drug delivery and biomedical sensing. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists seeking to explore the full potential of TAPB in their respective fields.

References

- 1. 1,3,5-Tris(4-aminophenoxy)benzene | 102852-92-6 | Benchchem [benchchem.com]

- 2. TAPB|this compound|COF Linker [benchchem.com]

- 3. This compound | 118727-34-7 [chemicalbook.com]

- 4. This compound | 118727-34-7 | FT62957 [biosynth.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 10. researchgate.net [researchgate.net]

- 11. zeusinc.com [zeusinc.com]

- 12. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Conducting polymer engineered covalent organic framework as a novel electrochemical amplifier for ultrasensitive detection of acetaminophen [ccspublishing.org.cn]

Tritopic Amine Linkers for Covalent Organic Frameworks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of tritopic amine linkers in the design and synthesis of Covalent Organic Frameworks (COFs). These versatile building blocks are fundamental to creating highly ordered, porous crystalline materials with tunable properties, offering significant potential for applications in gas storage, catalysis, sensing, and notably, in the realm of drug development. This document provides a comprehensive overview of the core chemistries, synthesis protocols, and key characteristics of COFs derived from these linkers, with a focus on quantitative data and practical experimental guidance.

Introduction to Tritopic Amine Linkers in COF Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] The precise arrangement of these building blocks results in ordered, porous structures with high surface areas and tunable functionalities.[1][2] Tritopic amine linkers, molecules possessing three amine functional groups, are a cornerstone in the construction of 2D and 3D COFs.[3] Their C3 symmetry is ideal for forming stable, extended networks, most commonly through the formation of imine or amide bonds.[3]

The selection of the tritopic amine linker is a critical design parameter that dictates the resulting COF's topology, porosity, and chemical properties.[4] The geometry and rigidity of the linker's core, along with the presence of additional functional groups, allow for fine-tuning of the framework's characteristics to suit specific applications.[5][6]

Core Chemistries and Linkage Formation

The most prevalent method for constructing COFs from tritopic amine linkers is through Schiff base condensation to form imine linkages. This reaction is highly reversible, a crucial feature for the "error-correction" necessary to achieve a thermodynamically stable, crystalline framework over an amorphous polymer.[3] The reaction typically involves the condensation of a tritopic amine with a di- or trialdehyde linker in the presence of an acid catalyst, such as acetic acid.[3]

Beyond imine linkages, tritopic amines can also be employed in the synthesis of amide-linked COFs, often through reaction with carboxylic anhydride (B1165640) linkers at elevated temperatures.[3] While less reversible, amide linkages offer enhanced chemical stability.[3]

Common Tritopic Amine Linkers and Resulting COF Properties

A variety of tritopic amine linkers have been utilized in COF synthesis, each imparting distinct properties to the final material. The table below summarizes key quantitative data for COFs synthesized from some of the most common tritopic amine linkers.

| Tritopic Amine Linker | Linker Abbreviation | Co-linker | Resulting COF | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |

| 1,3,5-Tris(4-aminophenyl)benzene | TAPB | Terephthalaldehyde (PDA) | TAPB-PDA-COF | ~1600 | ~1.5 | ~450 |

| 1,3,5-Tris(4-aminophenyl)triazine | TAPT | 4,4′-Biphenyldicarboxaldehyde | HHU-COF-1 | 2352 | ~2.1 | >400 |

| 1,3,5-Tris(4-aminophenyl)triazine | TAPT | 2,2′,3,3′,5,5′,6,6′-Octafluoro-4,4′-biphenyldicarboxaldehyde | HHU-COF-2 | 1356 | ~2.0 | >400 |

| 2,3,6,7,10,11-Hexaaminotriphenylene | HATP | Cu3(HATP)2 | >2500 | ~1.8 | >400 |

Note: The properties of COFs can vary depending on the specific synthesis and activation conditions. The values presented here are representative examples from the literature.[5][7][8]

Experimental Protocols

General Solvothermal Synthesis of an Imine-Linked COF

The following is a generalized protocol for the solvothermal synthesis of an imine-linked COF from a tritopic amine linker and a dialdehyde (B1249045).

Materials:

-

Tritopic amine linker (e.g., TAPB)

-

Dialdehyde linker (e.g., PDA)

-

Solvent mixture (e.g., n-butanol/o-dichlorobenzene, 1:1 v/v)

-

Aqueous acetic acid (e.g., 6 M)

-

Pyrex tube

Procedure:

-

In a Pyrex tube, add the tritopic amine linker (1.0 eq) and the dialdehyde linker (1.5 eq).

-

Add the solvent mixture to the tube.

-

Add the aqueous acetic acid catalyst.

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Flash-freeze the tube in liquid nitrogen and degas using a high-vacuum line (freeze-pump-thaw cycle, repeated three times).

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at a specific temperature (typically 120 °C) for a designated time (typically 3-7 days).[9]

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the solid product extensively with an appropriate solvent (e.g., acetone (B3395972), THF) to remove unreacted monomers and catalyst.

-

Dry the purified COF under vacuum at an elevated temperature (e.g., 120 °C) to afford the final product.

Specific Example: Synthesis of HHU-COF-1

This protocol details the synthesis of HHU-COF-1 from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde (BPDCA).[7]

Materials:

-

TAPT (47.2 mg, 0.133 mmol)

-

BPDCA (70.8 mg, 0.200 mmol)

-

Solvent mixture: 1,4-dioxane (B91453) and mesitylene (B46885) (1:1, v/v), 3 mL

-

Glass ampoule

Procedure:

-

Place TAPT and BPDCA in a glass ampoule.

-

Add the 1,4-dioxane and mesitylene solvent mixture.

-

Subject the mixture to ultrasonication for 30 minutes.

-

Freeze the ampoule in liquid nitrogen, evacuate to high vacuum, and seal with a torch.

-

Heat the sealed ampoule in an oven at 120 °C for 3 days.

-

After cooling, open the ampoule and collect the solid product by filtration.

-

Wash the product with anhydrous acetone and dichloromethane.

-

Dry the resulting powder under vacuum at 150 °C overnight.

Visualizing Synthesis and Topology

General Synthesis Workflow

The following diagram illustrates the typical workflow for the solvothermal synthesis of an imine-linked COF.

Caption: General workflow for the solvothermal synthesis of an imine-linked COF.

Topological Representation

The combination of tritopic linkers with linkers of other geometries leads to a variety of network topologies. This diagram illustrates the formation of a hexagonal (hcb) topology from a tritopic amine and a linear dialdehyde, and a dual-pore kagome (kgm) topology.

Caption: Topological representation of hexagonal and kagome networks in 2D COFs.

Applications in Drug Development

The unique properties of COFs, such as their high porosity, large surface area, and tunable functionality, make them promising candidates for drug delivery systems.[10] The ordered and porous structure of COFs allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling controlled release.[10]

The ability to functionalize the amine linkers or the pore walls of the COF provides a handle for tailoring the drug loading capacity and release kinetics. For instance, the amine groups can be post-synthetically modified to introduce specific functionalities that can interact with drug molecules or target specific cells or tissues. Furthermore, the biocompatibility of COFs is an active area of research, with studies focusing on the design of frameworks from non-toxic building blocks.[10]

Conclusion

Tritopic amine linkers are indispensable building blocks in the field of covalent organic frameworks. Their inherent symmetry and reactivity enable the construction of a wide array of crystalline, porous materials with precisely controlled structures and properties. The ability to tune the characteristics of these COFs through the judicious selection of linkers and synthetic conditions opens up exciting possibilities for their application in diverse fields, including the development of advanced drug delivery platforms. As research in this area continues to expand, we can expect the emergence of novel tritopic amine linkers and innovative COF architectures with even greater functionality and performance.

References

- 1. Three-dimensional covalent organic frameworks with pto and mhq-z topologies based on Tri- and tetratopic linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 4. Linkers for MOFs and COFs - Enamine [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenyl)benzene Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3,5-Tris(4-aminophenyl)benzene (TAPB), its derivatives, and analogues, with a focus on their synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry, particularly as novel antimalarial agents. This document details experimental protocols for their synthesis and characterization and presents quantitative data to facilitate comparative analysis.

Introduction

This compound (TAPB) is a C3-symmetric aromatic amine that has garnered significant interest as a versatile building block in materials science and, more recently, in drug discovery. Its rigid, planar core and tripodal arrangement of reactive amino groups make it an ideal scaffold for the construction of complex molecular architectures, including covalent organic frameworks (COFs) and hyperbranched polymers.[1][2] In the realm of medicinal chemistry, TAPB derivatives have emerged as a promising class of compounds targeting G-quadruplexes, non-canonical secondary structures in nucleic acids, which are implicated in the lifecycle of pathogens such as Plasmodium falciparum, the causative agent of malaria.

Physicochemical Properties

The core TAPB molecule is a crystalline powder at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₁N₃ | [1][3] |

| Molecular Weight | 351.44 g/mol | [1][3] |

| CAS Number | 118727-34-7 | [3] |

| Melting Point | >200 °C | [4] |

| Boiling Point | 576.3 ± 45.0 °C at 760 mmHg | [4] |

| Appearance | Crystal-Powder at 20°C | [2] |

Synthesis and Characterization

The synthesis of TAPB and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reduction of a nitro-substituted precursor.

Synthesis of this compound (TAPB)

A widely employed synthesis of TAPB proceeds via the reduction of 1,3,5-Tris(4-nitrophenyl)benzene.

Experimental Protocol:

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene This intermediate can be synthesized via a Suzuki coupling reaction or other cross-coupling methods from 1,3,5-tribromobenzene (B165230) and 4-nitrophenylboronic acid.

Step 2: Reduction to this compound A general procedure for the reduction of the nitro groups is as follows:

-

To a solution of 1,3,5-Tris(4-nitrophenyl)benzene in a suitable solvent (e.g., ethanol, tetrahydrofuran), add a reducing agent such as hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C).[5]

-

The reaction mixture is typically heated under reflux for several hours (e.g., 10 hours).[5]

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system to afford the final product as a crystalline solid.

Synthesis of TAPB Derivatives

Derivatives of TAPB can be synthesized by further modification of the primary amino groups. For instance, reductive amination with various aldehydes can introduce diverse side chains.

Experimental Workflow for the Synthesis of TAPB Derivatives:

Characterization Data

The structural integrity and purity of synthesized TAPB and its derivatives are confirmed using various spectroscopic techniques.

| Derivative | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) | Mass Spec (m/z) | Reference(s) |

| TAPB | 7.59 (s, 3H, Ar-H), 7.51-7.53 (d, 6H, Ar-H), 6.77-6.79 (d, 6H, Ar-H), 4.76 (6H, -NH₂) | 149.0, 143.1, 130.7, 128.9, 122.3, 115.5 | 3442, 3360, 1620, 1593, 1516, 1283, 827 | - | [6] |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | 10.07 (s, 3H, pyrazole (B372694) 5-H), 8.56 (s, 3H, HC=N), 7.85-7.80 (m, 12H, N-Ph-), 7.55-7.35 (m, 30 H, Ph), 7.27 (s, 3H, Ph) | 163.7, 158.0, 147.9, 137.6, 136.5, 135.0, 129.1, 129.0, 128.7, 128.5, 128.1, 127.0, 126.0, 125.2, 122.5, 118.8, 108, 99.7 | 3019.2, 1599.7, 1422.3, 1338.4, 1026.9 | 1042 [(M+1)⁺] | [7] |

Applications in Drug Development: Antimalarial Agents

A significant application of TAPB derivatives is in the development of novel antimalarial drugs. These compounds have been shown to exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Biological Activity Data

The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected TAPB derivatives.

| Compound | Substituent (R) | IC₅₀ (μM) vs. P. falciparum 3D7 (CQ-sensitive) | IC₅₀ (μM) vs. P. falciparum W2 (CQ-resistant) | CC₅₀ (μM) on HepG2 cells | Selectivity Index (SI) vs. W2 | Reference(s) |

| 1m | Pyridin-3-ylmethyl | - | - | - | - | |

| 1r | - | - | - | - | 17.28 |

Note: More specific data for compounds 1m and 1r were not available in the provided search results.

Mechanism of Action: G-Quadruplex Stabilization

The antimalarial activity of TAPB derivatives is attributed to their ability to bind to and stabilize G-quadruplex structures in the P. falciparum genome.[8] G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences. In P. falciparum, these structures are found in telomeric regions and are crucial for maintaining chromosomal stability and regulating gene expression.[9][10]

By stabilizing these G-quadruplexes, TAPB derivatives are thought to inhibit the activity of telomerase, an enzyme essential for telomere maintenance and, consequently, for the parasite's unlimited replication.[10] This disruption of telomere homeostasis leads to DNA damage and ultimately parasite death.[8]

Signaling Pathway of G-Quadruplex Stabilizing Ligands in P. falciparum

References

- 1. biosynth.com [biosynth.com]

- 2. This compound | 118727-34-7 [chemicalbook.com]

- 3. 1,3,5-Tri(4-aminophenyl)benzene | C24H21N3 | CID 12058813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 118727-34-7 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigating Pharmacological Targeting of G-Quadruplexes in the Human Malaria Parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G-Quadruplex ligands: Potent inhibitors of telomerase activity and cell proliferation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1,3,5-Tris(4-aminophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a versatile molecule increasingly utilized in materials science and as a scaffold in medicinal chemistry. This document outlines the known hazards, proper handling procedures, and detailed experimental protocols for its synthesis, empowering researchers to work with this compound safely and effectively.

Chemical and Physical Properties

This compound is a crystalline powder, pale orange to orange in color.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 118727-34-7 | [2][3] |

| Molecular Formula | C₂₄H₂₁N₃ | [2][3] |

| Molecular Weight | 351.44 g/mol | [2][3] |

| Appearance | Crystal-Powder at 20°C, Pale Orange to Orange Solid | [1] |

| Melting Point | 165°C (lit.) | [1] |

| Boiling Point | 69°C at 10 mmHg | [1] |

| Solubility | Acetonitrile (Slightly), DMSO (Slightly, Heated) | [1] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere. | [4] |

Safety and Hazard Information

TAPB is classified as a hazardous substance and requires careful handling to minimize exposure and risk.

GHS Hazard Classification:

-

Specific target organ toxicity — single exposure: Category 3 (May cause respiratory irritation)[1][3]

Hazard Statements:

-

H335: May cause respiratory irritation.[3]

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of TAPB is provided in the table below.

| Category | Precautionary Statement Code | Statement | Reference |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| P264 | Wash skin thoroughly after handling. | [1] | |

| P271 | Use only outdoors or in a well-ventilated area. | [1] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |

| P319 | Get medical help if you feel unwell. | [1] | |

| P332 + P317 | If skin irritation occurs: Get medical help. | [1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] |

| P405 | Store locked up. | [1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Experimental Protocols

Synthesis of this compound (TAPB)

The synthesis of TAPB is typically a two-step process, starting from 4-nitroacetophenone. The first step involves the acid-catalyzed cyclotrimerization to form 1,3,5-Tris(4-nitrophenyl)benzene (TNPB). The second step is the reduction of the nitro groups to amino groups to yield the final product.

Materials:

-

4-nitroacetophenone (10 g, 60.5 mmol)

-

Trifluoromethanesulfonic acid (triflic acid) (400 μL)

-

Toluene (B28343) (40 mL)

-

N,N-dimethylformamide (DMF)

Procedure:

-

A mixture of 4-nitroacetophenone and triflic acid in toluene is refluxed for 48 hours.

-

The resulting black solid is filtered and washed with toluene (15 mL).

-

The solid is then suspended in DMF (60 mL) and refluxed for 20 minutes.

-

The hot solution is filtered and the collected solid is washed with hot DMF (20 mL).

-

The solid is refluxed again in DMF (60 mL) for 20 minutes.

-

The final product, TNPB, is obtained after filtration and drying.

Materials:

-

1,3,5-Tris(4-nitrophenyl)benzene (3 g, 6.80 mmol)

-

Palladium on carbon (10 wt. % Pd loading; 600 mg)

-

Ethanol (B145695) (60 mL)

-

Hydrazine hydrate (B1144303) (9 mL)

-

Celite

Procedure:

-

A mixture of TNPB and palladium on carbon in ethanol is heated to reflux.

-

Hydrazine hydrate is added dropwise to the refluxing mixture.

-

The resulting mixture is refluxed overnight.

-

The reaction mixture is filtered through Celite to remove the catalyst.

-

The filtrate is cooled to -24°C for 3 hours to induce precipitation.

-

The precipitate is filtered and washed with cold ethanol (10 mL).

-

The solid is dried in the air for 24 hours to yield this compound as a bright-yellow solid (yield: 87%).[5]

Purification of this compound

Recrystallization is a common method for the purification of TAPB. The choice of solvent will depend on the impurities present. Based on its solubility profile, a mixed solvent system or hot filtration with a solvent in which it is sparingly soluble at room temperature (like ethanol) could be effective.

Applications in Research and Drug Development

TAPB is a valuable building block in materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs).[6] These porous crystalline polymers have applications in gas storage and separation.

In the realm of drug development, while direct applications of TAPB are not extensively documented, its derivatives have shown promise. For instance, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds have been designed and synthesized as potential antimalarial agents.[1] These derivatives have demonstrated in vitro activity against Plasmodium falciparum.[1] Furthermore, there is a report indicating that this compound has been observed to be taken up in primary tumors, suggesting a potential for its use as a scaffold in the design of targeted cancer therapies. However, detailed studies and experimental protocols for these specific applications are not yet widely available.

Visualized Workflows and Relationships

To further aid in the understanding of the synthesis and safety protocols, the following diagrams have been generated.

Caption: A flowchart illustrating the two-step synthesis of this compound.

Caption: A workflow diagram for the safe handling of this compound.

References

- 1. Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold | MDPI [mdpi.com]

- 2. This compound | 118727-34-7 [chemicalbook.com]

- 3. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]

- 4. This compound | 118727-34-7 [sigmaaldrich.com]

- 5. 1,3,5-Tris(4-nitrophenyl)benzene|Research Chemical [benchchem.com]

- 6. ossila.com [ossila.com]

Commercial Sourcing and Applications of 1,3,5-Tris(4-aminophenyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 1,3,5-Tris(4-aminophenyl)benzene (TAPB), a key building block in the synthesis of advanced materials. Additionally, it details experimental protocols for its application in the formation of porous organic polymers (POPs) and covalent organic frameworks (COFs), materials of significant interest in various scientific and therapeutic fields.

Commercial Supplier Analysis

The procurement of high-purity this compound is crucial for the successful synthesis of well-defined polymeric structures. A variety of chemical suppliers offer this compound at different purity grades, quantities, and price points. The following table summarizes the offerings from several prominent commercial vendors to facilitate informed purchasing decisions.

| Supplier | Purity | Available Quantities | Price (USD) |

| Ambeed, Inc. (via Sigma-Aldrich)[1] | 97% | 100 mg | $11.50 |

| 250 mg | $13.80 | ||

| 1 g | $29.90 | ||

| 5 g | $80.50 | ||

| 25 g | $339.25 | ||

| 100 g | $1,069.50 | ||

| TCI America[2][3][4] | >93.0% (HPLC) | 5 g | $242.00 |

| 25 g | $826.00 | ||

| Apollo Scientific | 98% | 100 mg | £15.00 |

| 250 mg | £17.00 | ||

| 1 g | £21.00 | ||

| 5 g | £70.00 | ||

| 25 g | £286.00 | ||

| 100 g | £944.00 | ||

| ChemScene[5] | ≥97% | Not specified | Contact for price |

| Shanghai UCHEM Inc. (via ChemicalBook)[6] | 98% | Not specified | $48.00 - $159.00 / g |

| Hebei Chuanghai Biotechnology Co., Ltd. (via ChemicalBook)[6] | 99.8% | Not specified | $9.00 / kg |

Experimental Protocols

This compound is a versatile monomer primarily utilized in the synthesis of porous materials through condensation reactions with aldehydes or other cross-linking agents. Below are representative experimental protocols for the synthesis of Covalent Organic Frameworks (COFs).

Synthesis of an Imine-Linked Covalent Organic Framework

This protocol describes the synthesis of a 2D COF through the Schiff base condensation of this compound and 1,3,5-benzenetricarbaldehyde.

Materials:

-

This compound (1)

-

1,3,5-Benzenetricarbaldehyde (2)

-

Solvents (e.g., a mixture of mesitylene (B46885) and dioxane)

Procedure:

-

Solutions of this compound and 1,3,5-benzenetricarbaldehyde are prepared in appropriate solvents.[7]

-

The solutions are mixed at room temperature, initiating a condensation reaction between the amine and aldehyde functional groups to form imine bonds.[7]

-

The resulting 2D COF precipitates from the solution.[7]

-

The precipitate is collected, washed, and dried to yield the final COF material.

The microstructure of the resulting COF can be controlled by varying the solvent system used for the polycondensation reaction.[7]

Visualized Workflows and Pathways

To aid in the conceptualization of procurement and synthesis processes, the following diagrams illustrate key logical and experimental workflows.

Caption: Logical workflow for selecting a commercial supplier of this compound.

Caption: Experimental workflow for the synthesis of an imine-linked Covalent Organic Framework (COF).

References

- 1. This compound | 118727-34-7 [sigmaaldrich.com]

- 2. This compound | 118727-34-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 93.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound | 118727-34-7 | TCI AMERICA [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 118727-34-7 [chemicalbook.com]

- 7. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Covalent Organic Frameworks Using 1,3,5-tris(4-aminophenyl)benzene (TAPB): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing the versatile triangular building block, 1,3,5-tris(4-aminophenyl)benzene (TAPB). The protocols are compiled from established literature and are intended to guide researchers in the successful synthesis and characterization of TAPB-based COFs for various applications, including drug delivery.

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their high surface area, permanent porosity, and chemical stability make them promising materials for applications in gas storage, catalysis, sensing, and importantly, drug delivery.[1][2][3] this compound (TAPB) is a common C3-symmetric amine-based building block used in the synthesis of various imine-linked COFs.[4][5] The Schiff base condensation reaction between TAPB and various aldehyde linkers is a robust and widely used method for constructing highly crystalline and porous COF materials.[6][7]

This application note details several synthetic methods for preparing TAPB-based COFs, including solvothermal, room-temperature, and aqueous procedures. It also provides protocols for their characterization and highlights their potential in drug delivery systems.

Data Presentation

The properties of COFs are highly dependent on the synthetic conditions and the choice of the aldehyde linker. The following tables summarize key quantitative data for several representative TAPB-based COFs.

Table 1: Synthesis Conditions and Yields of Selected TAPB-Based COFs

| COF Name | Aldehyde Linker | Synthesis Method | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |

| TAPB-PDA COF | Terephthalaldehyde (PDA) | Solvothermal | DMAc/water | 80 | - | - | [8] |

| TAPB-TA COF | Terephthalaldehyde (TA) | Solvothermal | 1,4-dioxane/mesitylene/acetic acid | 120 | 1 day | - | [9][10] |

| TA-TAPB COF | Terephthalaldehyde (TA) | Room Temperature (IAC) | NaCl/acetic acid | Room Temp | - | - | [11] |

| TAPB-BTCA-COF | 1,3,5-triformylbenzene (BTCA) | Aqueous | Water/acetic acid | 80 | 5 days | 97 | [12] |

| TFB-TAPB COF | 1,3,5-triformylbenzene (TFB) | Ambient Aqueous (AP) | Water/acetic acid | Room Temp | 2 h | 83.7 | [13][14] |

| DF-TAPB-COF | 2,5-difluoroterephthalaldehyde | Solvothermal | - | - | - | - | [2] |

Table 2: Physicochemical Properties of Selected TAPB-Based COFs

| COF Name | BET Surface Area (m²/g) | Pore Size (nm) | Crystallinity | Reference |

| TAPB-PDA COF | >1000 | - | High | [5][15] |

| TAPB-TA COF | - | - | High | [9][10] |

| TA-TAPB COF | - | - | High | [11] |

| TFB-TAPB COF | 771 | - | High | [13][14] |

| DF-TAPB-COF | - | - | High | [2] |

| TAPB-DMTP COF | 1915 | - | High | [4] |

| JLU COF-4 | 923 | - | High | [5] |

| PI-COF-2 | - | - | High | [5] |

| 2,3-DhaTab COF | 413 | - | Low | [5] |

| NTU-COF-1 | - | - | - | [5] |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of TAPB-PDA COF

This protocol is adapted from a modified solvothermal method designed to produce a stable suspension of COF nanoparticles.[8]

Materials:

-

This compound (TAPB)

-

Terephthalaldehyde (PDA)

-

Dimethylacetamide (DMAc)

-

Water

-

Acid catalyst (e.g., acetic acid)

Procedure:

-

Prepare a solution of TAPB in DMAc.

-

Add the acid catalyst to the TAPB solution. This protonates the amine groups, which slows down the initial reaction rate.[8]

-

Prepare a separate solution of PDA in DMAc.

-

Slowly add the PDA solution dropwise to the TAPB-acid solution while stirring at 80°C.

-

Maintain the reaction mixture at 80°C to form a clear suspension of COF nanoparticles.

-

The resulting suspension can be used to cast films or membranes, which are then annealed to promote further crystallization.

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the COF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine linkages (C=N stretching vibration around 1620 cm⁻¹).[6]

-

Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore size distribution.[6]

-

Solid-State ¹³C CP-MAS NMR: To characterize the chemical environment of the carbon atoms in the framework.[6]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the COF particles.[8]

Protocol 2: Aqueous Synthesis of TAPB-BTCA-COF

This protocol describes a green synthesis method for an imine-based COF in water.[12]

Materials:

-

This compound (TAPB)

-

1,3,5-triformylbenzene (BTCA)

-

Milli-Q water (degassed)

-

Acetic acid

Procedure:

-

Dissolve 49 mg (0.30 mmol) of BTCA in 55 mL of degassed Milli-Q water.

-

In a separate flask, dissolve 105 mg (0.30 mmol) of TAPB in 55 mL of degassed Milli-Q water and 5.5 mL of acetic acid.

-

Mix the two solutions.

-

Heat the reaction mixture at 80°C for 5 days under an inert atmosphere.

-

Collect the resulting solid by filtration.

-

Wash the solid with ethanol four times.

-

Dry the product at 150°C under vacuum for 24 hours to obtain a yellow solid.[12]

Protocol 3: Room-Temperature Synthesis of TA-TAPB COF (IAC Protocol)

This protocol utilizes an ion-and-acid-cocatalyzed (IAC) method for the synthesis of COFs at room temperature.[11]

Materials:

-

This compound (TAPB)

-

Terephthalaldehyde (TA)

-

Sodium chloride (NaCl)

-

Acetic acid

Procedure:

-

Prepare a mixture of NaCl and acetic acid at the desired concentration. The concentration of NaCl is critical for achieving high crystallinity.[11]

-

Dissolve TAPB and TA in the NaCl/acetic acid mixture.

-

Stir the reaction mixture at room temperature.

-

The COF will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water and an organic solvent (e.g., acetone) to remove unreacted monomers and salt, and dry under vacuum.

Mandatory Visualizations

Experimental Workflow for Solvothermal Synthesis of TAPB-PDA COF

References

- 1. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05534A [pubs.rsc.org]

- 3. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02796D [pubs.rsc.org]

- 4. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: 1,3,5-Tris(4-aminophenyl)benzene in Polyimide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a trifunctional aromatic amine monomer that serves as a valuable building block in the synthesis of advanced polyimides. Its rigid, C3-symmetric structure allows for the creation of highly cross-linked, three-dimensional polymer networks. These polyimides often exhibit exceptional thermal stability, porosity, and desirable dielectric properties, making them suitable for a range of high-performance applications, including gas separation membranes, adsorbents, and low-dielectric constant materials for microelectronics. This document provides detailed application notes and experimental protocols for the synthesis of polyimides using TAPB.

Chemical Structure

Caption: Chemical structure of this compound.

Applications in Polyimide Synthesis

The trifunctional nature of TAPB allows for the formation of cross-linked polyimide networks. These networks can be tailored for various applications:

-

Porous Materials: When polymerized with rigid dianhydrides, the resulting polyimides can exhibit high porosity and surface area. These materials are promising for applications in gas storage, separation, and catalysis.

-

Low-Dielectric Materials: The introduction of TAPB as a cross-linking agent can create free volume within the polyimide matrix, which helps to lower the dielectric constant. This is highly desirable for interlayer dielectrics in microelectronics to reduce signal delay and cross-talk.[1][2]

-